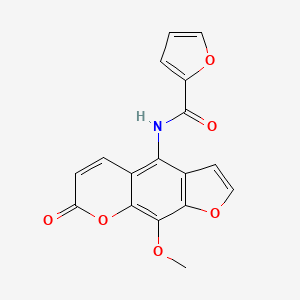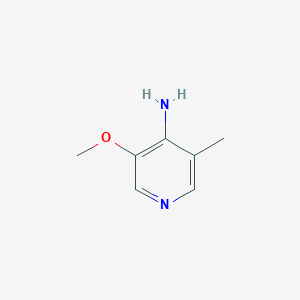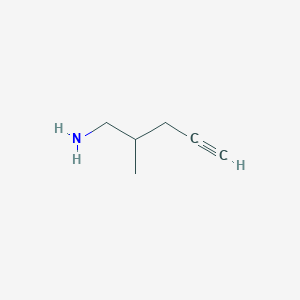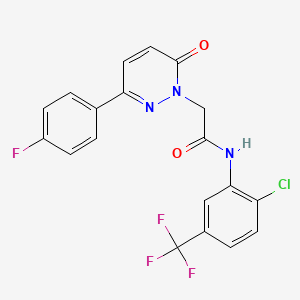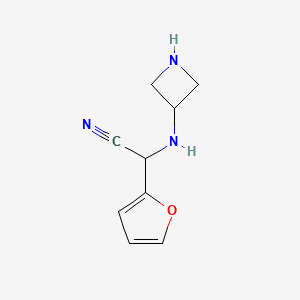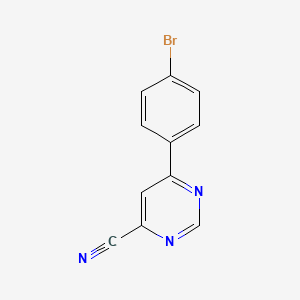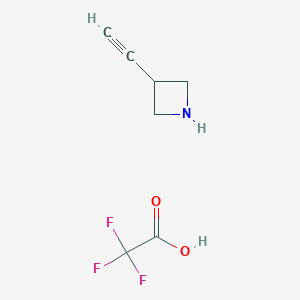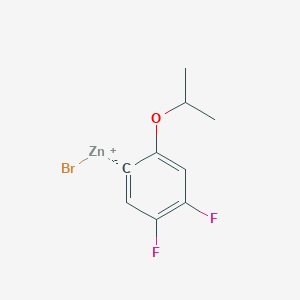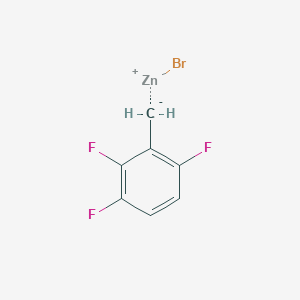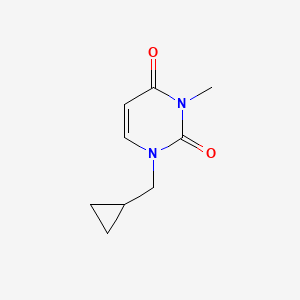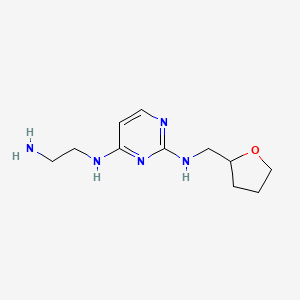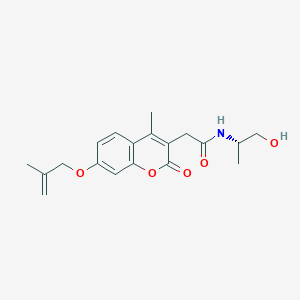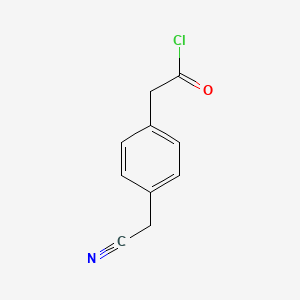
2-(4-(Cyanomethyl)phenyl)acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Cyanomethyl)phenyl)acetyl chloride is an organic compound with the molecular formula C10H8ClNO It is a derivative of acetyl chloride, where the acetyl group is substituted with a 4-(cyanomethyl)phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Cyanomethyl)phenyl)acetyl chloride typically involves the reaction of 4-(cyanomethyl)benzyl alcohol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride group. The general reaction scheme is as follows:
4-(Cyanomethyl)benzyl alcohol+SOCl2→2-(4-(Cyanomethyl)phenyl)acetyl chloride+HCl+SO2
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of reagents. The use of automated systems can help in maintaining the required anhydrous conditions and controlling the reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Cyanomethyl)phenyl)acetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: In the presence of water, the acetyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the HCl formed.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used. These reactions often require a catalyst such as aluminum chloride (AlCl3).
Hydrolysis: The reaction with water can be carried out under acidic or basic conditions to yield the corresponding carboxylic acid.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides, esters, and thioesters.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the aromatic ring.
Hydrolysis: The major product is 2-(4-(Cyanomethyl)phenyl)acetic acid.
Aplicaciones Científicas De Investigación
2-(4-(Cyanomethyl)phenyl)acetyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(4-(Cyanomethyl)phenyl)acetyl chloride involves its reactivity as an acylating agent. The acetyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is utilized in the modification of molecules, where the acetyl group is transferred to the target molecule, resulting in the formation of an acylated product.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Chloride: Similar in structure but with a benzoyl group instead of the 4-(cyanomethyl)phenyl group.
4-(Cyanomethyl)benzoyl Chloride: Similar but with a benzoyl group instead of an acetyl group.
2-(4-(Methyl)phenyl)acetyl Chloride: Similar but with a methyl group instead of a cyanomethyl group.
Uniqueness
2-(4-(Cyanomethyl)phenyl)acetyl chloride is unique due to the presence of both the acetyl chloride and cyanomethyl groups
Propiedades
Fórmula molecular |
C10H8ClNO |
|---|---|
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
2-[4-(cyanomethyl)phenyl]acetyl chloride |
InChI |
InChI=1S/C10H8ClNO/c11-10(13)7-9-3-1-8(2-4-9)5-6-12/h1-4H,5,7H2 |
Clave InChI |
ZIAYBIZHSQJIEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC#N)CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14883175.png)
![4-[(Cyclopropanemethoxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14883185.png)
